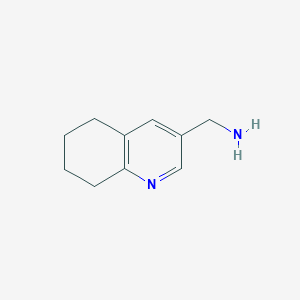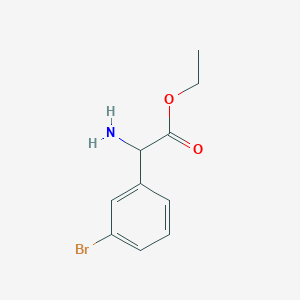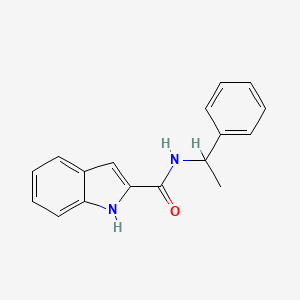
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine , is a chemical compound with the following structure:
Structure: C10H14N2
It belongs to the class of quinoline derivatives and contains a tetrahydroquinoline ring system. The compound is characterized by its amino group (–NH₂) attached to the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reduction of the corresponding quinoline precursor using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: While specific industrial production methods are not widely documented, academic research and custom synthesis companies provide access to this compound for scientific and pharmaceutical purposes.
Analyse Chemischer Reaktionen
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: can undergo various chemical reactions, including:
Reduction: Reduction of the quinoline ring to form the tetrahydroquinoline.
Substitution: Substitution reactions at the quinoline nitrogen or carbon atoms.
Functionalization: Introduction of different functional groups.
Common reagents used in these reactions include reducing agents (e.g., LiAlH₄), halogenating agents (e.g., bromine), and acid catalysts.
Major products formed from these reactions include derivatives of the tetrahydroquinoline ring system.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Medicinal Chemistry: Investigated for potential drug development.
Neuroscience: Explored for its effects on neurotransmitter systems.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Custom Synthesis: Used by pharmaceutical and chemical companies for research purposes.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. In neuroscience, it may interact with receptors or enzymes involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
While there are other quinoline derivatives, the unique tetrahydroquinoline structure of (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine sets it apart. Similar compounds include quinoline itself and other quinoline-based molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroquinolin-3-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4,6,11H2 |
InChI-Schlüssel |
CCTMHSMYQLQWKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C(C=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)




![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)





